molecular formula C7H9N3O B1468023 5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine CAS No. 1490340-46-9

5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine

Cat. No.: B1468023
CAS No.: 1490340-46-9
M. Wt: 151.17 g/mol
InChI Key: IAOIPFIUDFGSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,7H,8H-Pyrano[4,3-c]pyridazin-3-amine (IUPAC name: 5,6,7,8-tetrahydropyrano[4,3-c]pyridazin-3-amine) is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyridazine moiety. Its molecular formula is C₇H₁₀N₄, with a molecular weight of 166.18 g/mol.

Key structural identifiers include:

  • SMILES: C1CNCC2=CC(=NN=C21)N
  • InChIKey: JWYWQCXWKCHFIC-UHFFFAOYSA-N

This contrasts with structurally related pyridazine derivatives, which have been explored for therapeutic purposes, such as Bcl-xL protein inhibition (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazines in cancer therapy) .

Properties

CAS No.

1490340-46-9

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine

InChI

InChI=1S/C7H9N3O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2,(H2,8,10)

InChI Key

IAOIPFIUDFGSJP-UHFFFAOYSA-N

SMILES

C1COCC2=CC(=NN=C21)N

Canonical SMILES

C1COCC2=CC(=NN=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
5H,7H,8H-Pyrano[4,3-c]pyridazin-3-amine C₇H₁₀N₄ -NH₂ at position 3 166.18 Base structure; limited data on properties
6-Methyl derivative (TRC-M279621-1G) C₈H₁₂N₄ -CH₃ at position 6 164.21 Increased lipophilicity; SMILES: CN1CCc2nnc(N)cc2C1
N,N-Dimethyl derivative C₉H₁₄N₄ -N(CH₃)₂ at position 3 206.29 Enhanced steric bulk; potential altered solubility
5H,8H-Pyrano[4,3-d]thiazolo[3,2-a]pyridine-16 C₁₄H₁₁N₃ Thiazolo-pyridine core 221.26 Antiviral activity (EC₅₀ < 10 μM for RSV)
Pyridazino[4,3-e][1,2,4]triazin-4-amine (8) C₁₈H₁₃ClN₆ Chlorophenyl, triazine 372.81 IR peaks: 2NH (3360, 3260 cm⁻¹); melting point: 125–127°C

Key Observations :

  • Ring Modifications : Fusing thiazolo or triazine rings (e.g., compound 16 in ) introduces additional heteroatoms, impacting bioactivity (e.g., antiviral vs. anticancer) .

Spectroscopic Characterization

  • IR Spectroscopy : NH₂ groups in analogs (e.g., compound 8) show peaks at 3360–3260 cm⁻¹ .
  • ¹H-NMR : Pyridazine protons in 6-methyl derivatives resonate at δ 3–4 ppm (CH₃) and δ 6–8 ppm (aromatic H) .

Preparation Methods

Hydrazine Hydrate Mediated Cyclization

One common approach involves refluxing appropriate hydrazone derivatives with hydrazine hydrate in absolute ethanol to form pyridazine intermediates, which upon further reaction yield the desired pyrano-pyridazine amine structure.

  • Example Reaction: Refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate produces 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives.
  • Subsequent treatment with reagents like phosphorus oxychloride or phosphorus pentasulfide leads to chloropyridazine or pyridazinethione derivatives, respectively, which are key intermediates in the synthesis of fused pyrano-pyridazine systems.

One-Pot Multi-Component Reactions Using Lewis Acid Catalysts

A green and efficient method involves a one-pot three-component reaction using barbituric acid or thiobarbituric acid, arylglyoxals, and hydrazine hydrate in the presence of zirconium oxychloride octahydrate (ZrOCl2·8H2O) as a catalyst in aqueous media.

  • This method allows the synthesis of pyrimidopyridazine derivatives, structurally related to the target compound, under mild conditions at ambient temperature.
  • The catalyst is notable for its stability, reusability, and eco-friendliness, facilitating high yields and purity without requiring inert atmospheres or temperature manipulations.

Domino Hydrohydrazination and Condensation Reactions

Another approach uses phenylhydrazine reacting with alkynoic acids (e.g., 4-pentynoic acid) in the presence of zinc chloride to afford dihydropyridazinone derivatives via domino hydrohydrazination and condensation in a one-pot process.

  • This method is operationally simple and yields the fused heterocyclic system efficiently.

Stepwise Functional Group Transformations

The synthesis can also involve stepwise transformations starting from hydrazone or pyridazinone precursors, including:

  • Reaction with ethyl chloroformate and potassium carbonate to form oxazolopyridazine intermediates.
  • Treatment with ammonium acetate and zinc chloride to yield imidazopyridazinones.
  • Further alkylation with ethyl bromoacetate to produce pyridazinoimidazo-oxadiazinone derivatives.

These intermediates are structurally related and can be adapted for the synthesis of 5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine by appropriate modifications.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Yield & Purity Notes
Hydrazine hydrate reflux Hydrazone derivatives, ethanol reflux Straightforward, well-established Moderate to good yields Requires reflux, multiple steps
One-pot three-component reaction Barbituric acid/thiobarbituric acid, arylglyoxals, hydrazine hydrate, ZrOCl2·8H2O catalyst, water, room temp Eco-friendly, short reaction time, high purity Good to excellent yields Mild conditions, catalyst reusable
Domino hydrohydrazination-condensation Phenylhydrazine, 4-pentynoic acid, ZnCl2, one-pot Operationally simple, moderate to good yields Moderate to good yields No inert atmosphere needed
Stepwise functional group transformations Hydrazone, ethyl chloroformate, ammonium acetate, ZnCl2, ethyl bromoacetate Versatile intermediates, structural diversity Variable yields Multi-step, requires purification at each step

Research Findings and Notes

  • The use of hydrazine hydrate is central in most synthetic routes, facilitating the formation of the pyridazine ring system.
  • Catalysts such as ZrOCl2·8H2O have been demonstrated to significantly improve reaction efficiency, reduce environmental impact, and simplify product isolation.
  • Reaction conditions are generally mild, with many procedures avoiding the need for inert atmospheres or harsh temperature controls, making them suitable for scale-up and industrial applications.
  • Structural characterization of intermediates and final products is typically confirmed via IR, NMR, and mass spectrometry, ensuring high confidence in product identity and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine, and how do reaction conditions influence yield?

  • Methodology : Cyclization reactions using aminopyridazine precursors (e.g., 3-aminopyridazines) with cyclic ketones or aldehydes under acidic or basic conditions are typical. For example, refluxing in methanol with sodium hydroxide as a base can promote ring closure. Solvent choice (e.g., ethanol, DMF) and temperature (80–120°C) significantly impact yield and purity. Crystallization from ethanol-DMF mixtures is recommended for purification .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-cyclization, which may form byproducts like N-oxides or dimeric species .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm amine proton environments and pyran/pyridazine ring connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Follow GHS guidelines for amine-containing heterocycles:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation.
  • In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD integrate computational predictions (e.g., bond dissociation energies) with experimental validation, reducing trial-and-error iterations. For example, predict regioselectivity in electrophilic substitutions using Fukui indices .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodology :

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring puckering) that cause peak broadening.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.
  • X-ray Crystallography : Resolve ambiguities by comparing experimental and predicted crystal structures .

Q. How can factorial design improve reaction optimization for scale-up?

  • Methodology : Apply a 2k^k factorial design to test variables (temperature, solvent polarity, catalyst loading). For instance:

  • Factors : Temperature (80°C vs. 120°C), solvent (ethanol vs. DMF), and base (NaOH vs. K2_2CO3_3).
  • Response Variables : Yield, purity, and reaction time.
  • Analysis : Use ANOVA to identify significant factors and interactions. A central composite design may refine optimal conditions .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of precursor imines.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computed spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.